molecular formula C13H10BrN3S B12606627 N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine CAS No. 917907-35-8

N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12606627
CAS No.: 917907-35-8
M. Wt: 320.21 g/mol
InChI Key: DQPOIFKYCBDRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a 5-methyl substitution on the fused thieno[2,3-d]pyrimidine core and an N-(2-bromophenyl) group at position 2. Thienopyrimidines are privileged scaffolds in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and tubulin . The bromine atom at the 2-position of the phenyl ring introduces steric and electronic effects that may influence binding affinity and metabolic stability.

Properties

CAS No.

917907-35-8

Molecular Formula

C13H10BrN3S

Molecular Weight

320.21 g/mol

IUPAC Name

N-(2-bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H10BrN3S/c1-8-6-18-13-11(8)12(15-7-16-13)17-10-5-3-2-4-9(10)14/h2-7H,1H3,(H,15,16,17)

InChI Key

DQPOIFKYCBDRFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=NC(=C12)NC3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . This intermediate can then be further functionalized to introduce the bromophenyl group and the amine functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The bromine atom on the 2-bromophenyl moiety undergoes substitution reactions, particularly under palladium-catalyzed conditions. For example:

  • Suzuki Coupling : Reacting with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/H₂O (3:1) at 80–100°C yields biaryl derivatives. This reaction retains the thienopyrimidine core while introducing aryl groups at the bromine site .

  • Buchwald–Hartwig Amination : Substitution with amines (e.g., morpholine, piperidine) using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C replaces bromine with amine groups .

Example Reaction Table

Reaction TypeReagents/ConditionsProductYield (%)Source
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 100°C5-Methyl-N-(2-biphenylyl) derivative65–78
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CN-(2-(Piperidin-1-yl)phenyl) analog70

Functionalization of the Amino Group

The exocyclic amino group at the 4-position participates in alkylation and acylation:

  • Alkylation : Treatment with iodomethane (CH₃I) and NaH in THF at 0°C introduces a methyl group, forming N-methyl derivatives .

  • Acylation : Reaction with acetyl chloride (AcCl) in pyridine/DCM at room temperature yields acetylated products .

Key Observations

  • Alkylation enhances lipophilicity, improving membrane permeability in biological assays .

  • Acylation is reversible under acidic conditions, enabling controlled release in prodrug designs .

Modification of the Thienopyrimidine Core

The methyl group at the 5-position can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions (H₂SO₄/H₂O, 80°C) . This introduces a polar functional group, altering solubility and binding affinity:

5-CH3KMnO4/H+5-COOH\text{5-CH}_3 \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{5-COOH}

Further decarboxylation at 150°C under vacuum generates the unsubstituted thieno[2,3-d]pyrimidine .

Ring-Opening and Rearrangement Reactions

Under strong acidic conditions (e.g., H₂SO₄, 120°C), the thienopyrimidine ring undergoes hydrolysis to form a thiophene-3-carboxamide intermediate, which can recyclize with amines to generate structurally distinct heterocycles .

Biological Activity-Driven Modifications

In drug discovery campaigns, the compound has been derivatized to optimize kinase inhibition:

  • EGFR-TK Inhibition : Introducing sulfonamide groups at the 6-position via nucleophilic substitution (e.g., using 4-aminobenzenesulfonamide) enhances binding to hydrophobic pockets, reducing IC₅₀ values to <10 nM .

  • PI3K Inhibition : Substitution with morpholine at the 4-position improves selectivity for phosphoinositide 3-kinase isoforms .

Structure–Activity Relationship (SAR) Highlights

Modification SiteFunctional GroupBiological TargetIC₅₀ (nM)Source
4-AminoN-MethylEGFR9.1
6-PositionSulfonamideEGFR8.5
BromophenylBiphenyl (Suzuki)PI3K12.3

Synthetic Routes and Precursors

The compound is synthesized via:

  • Cyclocondensation : 2-Amino-4,5-dimethylthiophene-3-carbonitrile reacts with aryl nitriles (e.g., 2-bromobenzonitrile) in t-butanol/KOtBu under reflux .

  • Chlorination and Amination : 4-Chlorothieno[2,3-d]pyrimidine intermediates undergo nucleophilic substitution with 2-bromoaniline in DMF at 120°C .

Optimized Synthesis Parameters

  • Yield: 54–78%

  • Purity: >95% (HPLC)

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (254 nm) induces cleavage of the C–Br bond, forming a debrominated byproduct .

  • Hydrolytic Stability : Stable in aqueous buffers (pH 4–9) at 25°C for 24 hours .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thienopyrimidine derivatives exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine has been investigated for its potential to inhibit tumor growth and metastasis.

Case Study : A study published in Cancer Research demonstrated that thienopyrimidine compounds significantly reduced the viability of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Properties

The compound has shown promise in treating inflammatory diseases by modulating cytokine production and inhibiting inflammatory pathways. Its mechanism involves the inhibition of Mnk1 and Mnk2 kinases, which are crucial in the inflammatory response.

Case Study : Research detailed in a patent application highlights the efficacy of thienopyrimidine compounds in managing chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease . The study reported a significant reduction in inflammatory markers upon treatment with these compounds.

Neurological Disorders

There is emerging evidence suggesting that this compound may play a role in neuroprotection and the treatment of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in this area.

Case Study : A preclinical study explored the neuroprotective effects of similar thienopyrimidine derivatives against oxidative stress-induced neuronal damage, indicating potential applications in conditions like Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and halogenation processes. The development of derivatives with modified functional groups can enhance its pharmacological profile.

Synthesis Step Description
Step 1Formation of thieno[2,3-d]pyrimidine core via cyclization
Step 2Bromination at the phenyl position
Step 3Amine functionalization

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, in antitubercular studies, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes . The exact molecular pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Thienopyrimidine Core

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Effects Evidence ID
Target Compound 5-methyl, N-(2-bromophenyl) C₁₂H₁₀BrN₃S 308.20* Enhanced steric bulk; moderate lipophilicity
5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine 5-(2-bromophenyl), unsubstituted amine C₁₂H₈BrN₃S 308.20 Lacks methyl group; reduced steric hindrance
5-(4-Bromophenyl)-N,N-diethylthieno[2,3-d]pyrimidin-4-amine 5-(4-bromophenyl), N,N-diethyl C₁₆H₁₆BrN₃S 366.29 Increased lipophilicity; potential solubility issues
N-(4-methylsulfonylphenyl)-6-(3-pyridyl)thieno[2,3-d]pyrimidin-4-amine 6-(3-pyridyl), N-(4-methylsulfonyl) C₁₈H₁₅N₅O₂S₂ 421.47 Polar sulfonyl group improves solubility; pyridyl enhances H-bonding

Note: *Calculated based on and .

  • The N-(2-bromophenyl) group introduces ortho-substitution effects, which can hinder metabolic oxidation compared to para-substituted bromophenyl analogs (e.g., ) .

Electronic and Steric Effects of Halogen Substituents

Compound Name Halogen Position/Type Electronic Effect Biological Implication Evidence ID
N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine 2-Br (phenyl) Electron-withdrawing; steric hindrance May reduce P-glycoprotein-mediated resistance
5-(4-Bromophenyl)-2-chloro-N-methylthieno[2,3-d]pyrimidin-4-amine 4-Br (phenyl), 2-Cl Strong electron-withdrawing Increased reactivity; potential toxicity
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-F (phenyl) Moderate electron-withdrawing Improved metabolic stability
  • Key Observations: Bromine vs. Chlorine Substitution: The 2-chloro group in ’s compound enhances electrophilicity, which may improve covalent binding but increase off-target effects .

Biological Activity

N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

  • Molecular Formula : C13_{13}H10_{10}BrN3_3S
  • Molecular Weight : 320.21 g/mol
  • CAS Number : 917907-35-8
  • LogP : 4.58 (indicating moderate lipophilicity) .

Antimicrobial Activity

Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit notable antimicrobial properties. In particular, this compound has been evaluated for its effectiveness against various bacterial and fungal strains.

Key Findings :

  • Inhibition of Bacterial Growth : The compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. For example, it was effective against Staphylococcus aureus and Escherichia coli in vitro .
  • Mechanism of Action : The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been a focal point of research, particularly concerning its effects on various cancer cell lines.

Case Study: Hepatocellular Carcinoma

A study assessed the compound's efficacy against liver cancer cells (HepG2). The results indicated:

  • IC50_{50} values were determined at approximately 3.1 µM, indicating potent antiproliferative activity.
  • The compound induced apoptosis through the activation of caspase pathways and cell cycle arrest at the S phase .

Table 1: Anticancer Activity Data

Cell LineIC50_{50} (µM)Mechanism of Action
HepG23.1Apoptosis induction
PC-3 (Prostate)2.15VEGFR-2 inhibition
MCF-7 (Breast)3.0AKT pathway interference

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. Compounds in this class have shown promise in inhibiting cyclooxygenase enzymes (COX), which are crucial mediators in inflammatory processes.

Research Insights :

  • The compound exhibited COX-2 inhibition with an IC50_{50} value comparable to standard anti-inflammatory drugs like celecoxib .
  • It was effective in reducing inflammation in animal models through the modulation of nitric oxide synthase (iNOS) expression .

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological activity of thieno[2,3-d]pyrimidine derivatives. Substituents such as bromine on the phenyl ring have been shown to enhance potency against cancer cells and microbial strains.

Key Observations:

  • Electron-Withdrawing Groups : Enhance anticancer activity.
  • Lipophilicity : Compounds with higher LogP values tend to show improved membrane permeability and bioavailability .

Q & A

Q. 1.1. What synthetic routes are optimal for preparing N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Core Formation : Construct the thieno[2,3-d]pyrimidine scaffold using cyclocondensation of 2-aminothiophene derivatives with brominated ketones.

Substitution at C4 : Introduce the 2-bromophenylamine group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., KOtBu/DMF, 80°C).

Methylation at C5 : Use methyl iodide in the presence of a mild base (e.g., NaH) to install the 5-methyl group.
Key Data :

  • Typical yields range from 60–80% for analogous thieno[2,3-d]pyrimidines .
  • Purity is confirmed by TLC (Rf ~0.10–0.51 in ethyl acetate/hexane) and NMR .

Q. 1.2. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.5 ppm). Discrepancies in coupling constants (e.g., J = 8.5 Hz for adjacent aromatic protons) may indicate isomerization .
  • Melting Point : Expected range 160–195°C (varies with crystallization solvent).
  • HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) to confirm >95% purity.

Advanced Research Questions

Q. 2.1. How can structure-activity relationship (SAR) studies guide optimization of this compound’s apoptotic activity?

Methodological Answer:

  • Core Modifications : Replace the thieno[2,3-d]pyrimidine with pyrrolo[2,3-d]pyrimidine to assess impact on caspase activation (IC50 shifts from 0.4–35 nM observed in analogs) .
  • Substituent Effects : Test halogenated (Cl, F) or methoxy phenyl groups at C4 to modulate solubility and target binding. For example, 4-chlorophenyl analogs show 2.5-fold higher activity than bromophenyl derivatives .
    Data Table : SAR Trends in Apoptotic Activity
Substituent (C4)Methyl (C5)IC50 (nM)
2-BromophenylYes12.3
4-ChlorophenylYes4.8
2-FluorophenylNo85.6

Q. 2.2. How do crystallographic studies resolve contradictions in reported biological activity?

Methodological Answer:

  • Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., δ 8.2 ppm in 1H NMR) stabilize planar conformations critical for kinase inhibition .
  • Dihedral Angles : Pyrimidine ring twist angles (e.g., 12.8°) correlate with JAK1 selectivity (R² = 0.89 in docking studies) .
  • C–H⋯π Interactions : Weak interactions (2.9–3.2 Å) enhance crystal packing stability, reducing solubility discrepancies between batches .

Q. 2.3. What assays are recommended to evaluate kinase inhibition selectivity?

Methodological Answer:

  • Kinase Panel Screening : Use ADP-Glo™ assays for JAK1, LCK, and IGF-1R.
  • IC50 Determination : Compare with reference inhibitors (e.g., Dasatinib for LCK, IC50 = 0.4–4.0 nM ).
    Key Finding : Thieno[2,3-d]pyrimidines exhibit 10–100× selectivity for JAK1 over LCK due to steric clashes with Leu273 in LCK’s ATP-binding pocket .

Data Contradictions and Resolution

Q. 3.1. Why do NMR spectra of synthesized batches show variability in aromatic proton signals?

Methodological Answer:

  • Tautomerism : The thieno[2,3-d]pyrimidine core can adopt keto-enol tautomeric forms, altering δ 7.8–8.2 ppm signals. Use DMSO-d6 to stabilize the dominant tautomer .
  • Solvent Artifacts : Ethyl acetate recrystallization may introduce residual acetate (δ 1.2 ppm), masking true purity. Repurify via column chromatography (SiO2, CH2Cl2/MeOH) .

Q. 3.2. How to reconcile conflicting IC50 values in kinase inhibition studies?

Resolution Strategy :

  • Assay Conditions : Standardize ATP concentrations (1 mM vs. 10 µM shifts IC50 by 3–5×) .
  • Cell Line Variability : Use isogenic lines (e.g., Ba/F3-JAK1 vs. Ba/F3-LCK) to isolate target effects .

Stability and Storage Recommendations

  • Storage : -20°C under argon; aqueous solubility <1 mg/mL necessitates DMSO stock solutions (10 mM) .
  • Degradation Pathways : Hydrolysis at C4-amine in acidic conditions (t1/2 = 48 h at pH 3). Stabilize with lyophilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.